2,4,6-Trimethyl-4'-nitrobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9H,1-3H3 |
InChI Key |
HPUGSEVZDVNPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,6 Trimethyl 4 Nitrobiphenyl and Analogues
Cross-Coupling Strategies for Biphenyl (B1667301) Formation
Cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they are particularly crucial for the synthesis of biaryl compounds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, provide straightforward pathways for creating sp2-sp2 carbon bonds, which form the backbone of biphenyl structures. libretexts.org
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.orgnih.gov This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. libretexts.org
For the synthesis of sterically hindered biphenyls like 2,4,6-trimethyl-4'-nitrobiphenyl, the Suzuki-Miyaura reaction is a preferred method. The general approach involves coupling 1-halo-4-nitrobenzene with 2,4,6-trimethylphenylboronic acid or, alternatively, coupling a 2,4,6-trimethylhalobenzene with 4-nitrophenylboronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials.
Key to the success of these couplings, especially with sterically demanding substrates, is the selection of the appropriate palladium catalyst and ligands. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the crucial reductive elimination step and stabilize the active catalytic species.
Table 1: Example of Suzuki-Miyaura Reaction for a Hindered Biphenyl
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 1-Iodo-2,4,6-trimethylbenzene | 4-Nitrophenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | This compound |
| 1-Bromo-4-nitrobenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Dioxane | This compound |
This table presents hypothetical yet representative conditions for the synthesis of the target compound based on established Suzuki-Miyaura methodology for hindered biphenyls.
Application of Palladium-Copper Dual Catalysis with Triarylbismuth Reagents
Recent advancements have explored the use of triarylbismuth reagents as effective coupling partners in palladium-catalyzed reactions. These reagents are attractive due to their air and moisture stability. thieme.de The combination of palladium and copper catalysis can be particularly effective in these transformations.
In this dual catalytic system, the palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst can play a role in the transmetalation step, assisting in the transfer of the aryl group from bismuth to palladium. This approach has been successfully applied to the synthesis of various biaryl compounds. While specific application to this compound is not extensively documented, the methodology holds promise for the synthesis of such sterically hindered compounds. A study on the palladium-catalyzed cross-coupling of triarylbismuths with P(O)-H compounds highlighted the efficiency of these reagents, with all three aryl groups being transferable, which aligns with the principles of green chemistry. organic-chemistry.org
Mechanistic Pathways of Catalytic Cross-Coupling for Biphenyl Synthesis
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle that begins with a palladium(0) species. nobelprize.orgyoutube.com
The key steps are:
Oxidative Addition: The aryl halide (R¹-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate, L₂Pd(R¹)X. This step is often the rate-determining step in the catalytic cycle. libretexts.orgnobelprize.org
Transmetalation: The organometallic reagent (in the case of Suzuki coupling, an organoboron compound activated by a base) transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex, L₂Pd(R¹)(R²). nobelprize.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com
For sterically hindered substrates, the reductive elimination step can be challenging. The use of bulky ligands on the palladium center can promote this step by creating a more sterically crowded coordination sphere, thus favoring the release of the product. An alternative mechanistic pathway can occur where the order of elementary steps is reversed, with transmetalation preceding oxidative addition, particularly when using electron-poor palladium(0) complexes and highly reactive organometallic reagents like organolithium or Grignard reagents. nih.gov
Alternative Metal-Catalyzed Coupling Reactions
While palladium catalysis is dominant, other transition metals have been explored for the synthesis of biphenyls. Nickel-catalyzed cross-coupling reactions, for instance, have gained significant attention as a more cost-effective alternative to palladium. rsc.org Nickel catalysts have shown remarkable efficiency in coupling a wide range of aryl electrophiles, including those that are challenging for palladium systems. rsc.org
Furthermore, copper-catalyzed C-H arylation has emerged as a powerful method. nih.gov This approach can sometimes offer different regioselectivity compared to palladium-catalyzed methods. For certain substrates, bismuth-based catalysts are also being investigated as a less toxic and more sustainable option for cross-coupling reactions. illinois.edumpg.de
Transition-metal-free coupling reactions are also a growing area of research, aiming to provide more sustainable synthetic routes. acs.org These methods often rely on radical pathways or the use of highly reactive main-group organometallic reagents.
Photoreactions and Photosubstitution Methodologies
Photochemical methods offer a distinct approach to the synthesis of biphenyls, often proceeding through different mechanisms than metal-catalyzed reactions. Photosubstitution reactions, for example, can be used to form C-C bonds. In the context of nitrobiphenyl synthesis, a nitro group can act as a leaving group in a nucleophilic aromatic photosubstitution (SɴAr) reaction.
For instance, the synthesis of certain nitrobiphenyl derivatives can be achieved through the photolysis of a nitroaromatic compound in the presence of a suitable aromatic nucleophile. While direct application to this compound is not a common strategy, the principles of photosubstitution could potentially be adapted for its synthesis or the synthesis of its analogues.
Reductive Nitration and Nitro Group Functionalization
The nitro group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities, most notably the amino group. organic-chemistry.org Its transformation is a critical step in the synthesis of many pharmaceuticals, dyes, and agricultural chemicals. orgsyn.org
Selective Nitration of Aromatic Systems (e.g., Mesitylene)
The synthesis of this compound logically commences with the preparation of its substituted aromatic precursors. One such key precursor is nitromesitylene, derived from the selective nitration of mesitylene (B46885) (1,3,5-trimethylbenzene). The direct nitration of mesitylene can be achieved using various nitrating agents. A common laboratory-scale method involves the use of concentrated nitric acid in the presence of acetic anhydride, which acts as a dehydrating agent. researchgate.net This reaction must be conducted with careful temperature control to prevent unwanted side reactions. researchgate.net Industrial-scale production may employ a continuous nitration process using a mixture of nitric acid and sulfuric acid in a suitable solvent like dichloroethane. organic-chemistry.org The reaction conditions, including temperature and acid concentration, are crucial for achieving high yields and selectivity. organic-chemistry.orggoogle.com
For the synthesis of related dinitro or trinitro analogues, the nitration conditions can be adjusted. For instance, 2,4,6-trinitromesitylene (B144214) can be prepared by treating mesitylene with a mixture of fuming nitric acid and concentrated sulfuric acid. organic-chemistry.org
Table 1: Nitration Conditions for Mesitylene
| Product | Nitrating Agent | Conditions | Yield | Reference |
| Nitromesitylene | Nitric acid, Acetic anhydride | Temperature kept below 20°C | 74-76% | researchgate.net |
| 2,4,6-trimethylnitrobenzene | Nitric acid, Sulfuric acid, Dichloroethane | Continuous flow, 0-5°C | High | organic-chemistry.org |
| 2,4,6-Trinitromesitylene | Fuming Nitric acid, Sulfuric acid | 25-30°C | High | organic-chemistry.org |
Reductive Transformations of Nitroaryl Compounds
The reduction of the nitro group in nitroaryl compounds like this compound is a fundamental transformation, typically leading to the corresponding aniline (B41778) derivative. A variety of reductive methods are available, each with its own set of advantages regarding selectivity, functional group tolerance, and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Tervalent phosphorus compounds, such as trialkyl phosphites, are effective reagents for the deoxygenation of nitroarenes. These reactions often proceed via a nucleophilic attack of the phosphorus on an oxygen atom of the nitro group. libretexts.org The reaction of aryl 2-nitroaryl ethers with trialkyl phosphites can lead to the formation of phosphoranes and related compounds, highlighting the complex mechanistic pathways involved. rsc.orgmasterorganicchemistry.com While this method can be used for reduction, it can also lead to cyclization and rearrangement products depending on the substrate structure. libretexts.orglibretexts.org The choice of the specific phosphorus reagent can influence the reaction rate and outcome. libretexts.org
An innovative approach for the functionalization of nitroarenes involves a P(III)/P(V)=O-catalyzed reductive C–N cross-coupling reaction. This methodology allows for the direct formation of N-arylamines from nitroarenes and boronic acids using an organophosphorus catalyst and a hydrosilane as the terminal reductant. nih.gov This reaction provides a main-group element-catalyzed alternative to traditional transition-metal-catalyzed C-N coupling reactions. nih.gov A range of silicon-based reducing agents, including phenylsilane (B129415) (PhSiH3) and polymethylhydrosiloxane (B1170920) (PMHS), can be employed in this catalytic cycle. nih.gov This method is particularly noteworthy for its ability to shunt the reaction away from the formation of other potential products, such as azepines, and towards the desired diarylamine. nih.gov
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups to amines. organic-chemistry.orgorgsyn.org This process typically involves the use of a metal catalyst and a hydrogen source.
Common Catalytic Systems:
Palladium on Carbon (Pd/C): This is a very common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups using hydrogen gas (H2). orgsyn.org
Raney Nickel: This catalyst is also highly effective for nitro group reduction and is often preferred when there is a risk of dehalogenation with Pd/C. organic-chemistry.orgorgsyn.org A nickel catalyst is used in the synthesis of 2,4,6-trimethylaniline (B148799) from 2,4,6-trimethyl nitrobenzene (B124822) under hydrogen pressure at elevated temperatures. google.com
Other Metal-Based Systems: Other systems, such as iron in acidic media or tin(II) chloride, provide milder conditions for nitro group reduction and can be advantageous when other reducible functional groups are present. orgsyn.org The use of copper ferrite (B1171679) nanoparticles (CuFe2O4) with sodium borohydride (B1222165) (NaBH4) has also been reported for the rapid and efficient reduction of nitroanilines in an aqueous medium. nih.govresearchgate.net
Table 2: Comparison of Hydrogenation Methods for Nitro Group Reduction
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenation | Pd/C, H₂ | Room temperature/pressure often sufficient | High efficiency, clean reaction | Can reduce other functional groups | organic-chemistry.orgorgsyn.org |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Elevated temperature/pressure may be needed | Avoids dehalogenation of aryl halides | Pyrophoric nature of the catalyst | google.comorganic-chemistry.orgorgsyn.org |
| Metal Reduction | Fe, Acetic Acid | Acidic conditions | Mild, tolerates other reducible groups | Stoichiometric amounts of metal required | orgsyn.org |
| Nanoparticle Catalysis | CuFe₂O₄, NaBH₄ | Aqueous, room temperature | Fast reaction, catalyst reusable | Specific to certain substrates | nih.govresearchgate.net |
Synthesis of Precursors and Related Substituted Biphenyls
The core structure of this compound is assembled through a cross-coupling reaction that forms the pivotal C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. nih.govchemeurope.com
The most common and effective methods for constructing such biaryl systems are the Suzuki-Miyaura and Stille coupling reactions. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, a logical approach involves the coupling of a mesityl-containing reactant with a 4-nitrophenyl reactant.
A plausible synthetic route is the Suzuki-Miyaura coupling of mesitylboronic acid with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene). This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base to activate the boronic acid. organic-chemistry.orgnih.gov The use of sterically hindered reactants like mesitylboronic acid can sometimes result in lower reaction rates, but appropriate choice of catalyst, ligands, and reaction conditions can overcome this challenge. nih.gov For instance, the use of nickel catalysts has been shown to be effective for coupling with sterically hindered aryl reagents like mesitylzinc chloride. orgsyn.org
Alternatively, the Stille coupling can be employed, which involves the reaction of an organostannane, such as mesityltributylstannane, with a 4-halonitrobenzene. organic-chemistry.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups. uwindsor.ca The reaction is catalyzed by a palladium complex, and additives like lithium chloride can sometimes enhance the reaction rate. chemeurope.com
A related procedure for the synthesis of 4-methyl-2'-nitrobiphenyl involves a copper/palladium-catalyzed decarboxylative cross-coupling of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene (B49008) in mesitylene as the solvent. orgsyn.org This demonstrates the versatility of cross-coupling strategies in synthesizing substituted nitrobiphenyls.
Table 3: Key Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | Organoboronic acid + Organic halide/triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Mild conditions, low toxicity of boron reagents, broad functional group tolerance. | organic-chemistry.orglibretexts.orgnih.gov |
| Stille Coupling | Organostannane + Organic halide/triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, stable organostannane reagents. | organic-chemistry.orglibretexts.orgchemeurope.comwikipedia.org |
| Negishi Coupling | Organozinc + Organic halide | Ni or Pd complex | High reactivity of organozinc reagents. | orgsyn.org |
| Decarboxylative Coupling | Carboxylic acid salt + Organic halide | Cu/Pd co-catalyst | Avoids pre-functionalization to organometallic reagents. | orgsyn.org |
Mechanistic Investigations of Reactions Involving 2,4,6 Trimethyl 4 Nitrobiphenyl
Pathways of Nitro Group Reduction and Transformation
The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic chemistry, capable of producing amines, hydroxylamines, and other nitrogen-containing functionalities. wikipedia.orgnih.gov In the case of 2,4,6-trimethyl-4'-nitrobiphenyl (or its isomer 2,4,6-trimethyl-2'-nitrobiphenyl), these reductions can initiate complex cyclization and coupling reactions.
Role of Nitrene Intermediates in Reductive Cyclization
The reductive cyclization of ortho-nitrobiphenyls and related compounds, often accomplished using tervalent phosphorus reagents like triethyl phosphite (B83602), is a well-established method for synthesizing heterocyclic systems such as carbazoles. orgsyn.org This transformation, known as the Cadogan reaction, is widely believed to proceed through the formation of a highly reactive nitrene intermediate. wikipedia.orgresearchgate.net The process begins with the deoxygenation of the nitro group by the phosphite reagent, which first yields a nitroso species and subsequently the corresponding nitrene. wikipedia.orgresearchgate.net This electrophilic nitrene can then undergo an intramolecular cyclization by attacking a C-H bond on the adjacent aromatic ring to form the heterocyclic product. researchgate.net
Evidence for Triplet Nitrene Intermediacy
Nitrenes can exist in either a singlet or a triplet electronic state, and the specific state influences the reaction's outcome. researchgate.netresearchgate.net In the reduction of 2',4',6'-trimethyl-2-nitrobiphenyl with triethyl phosphite, compelling evidence for a triplet nitrene intermediate has been reported. rsc.org When this reaction is conducted in solvents like cumene (B47948) or t-butylbenzene, which can act as hydrogen donors, specific products are formed that point to a radical mechanism characteristic of a triplet nitrene. researchgate.netrsc.org
The formation of 8,10-dimethylphenanthridine alongside 2,3-dimethyl-2,3-diphenyl-butane (when cumene is the solvent) is a key observation. rsc.org The latter product arises from the dimerization of α-cumyl radicals, which are generated when the triplet nitrene abstracts a hydrogen atom from the solvent, cumene. researchgate.net This hydrogen abstraction is a hallmark of triplet nitrene reactivity, as a singlet nitrene would typically undergo a concerted insertion into a C-H bond. The isolation of an arylnitrene with a confirmed triplet ground state further supports the viability of these intermediates in chemical reactions. researchgate.net
Formation of Phenanthridines and Other Cyclized Products
The steric hindrance provided by the methyl groups in 2',4',6'-trimethyl-2-nitrobiphenyl significantly influences its reaction pathway. Instead of the expected carbazole (B46965) formation via insertion into an aromatic C-H bond, the reaction yields 8,10-dimethylphenanthridine. rsc.org This cyclization involves an attack of the nitrene intermediate on one of the ortho-methyl groups of the trimethyl-substituted ring, followed by subsequent rearrangement.
The reduction of 2',4',6'-trimethyl-2-nitrobiphenyl with triethyl phosphite can lead to different products depending on the reaction environment. In the absence of a hydrogen-donating solvent, the primary products are the corresponding amine (2-amino-2',4',6'-trimethylbiphenyl) and a phosphorimidate (triethyl N-(2′,4′,6′-trimethylbiphenyl-2-yl)phosphorimidate). rsc.org However, when the reaction is performed in cumene or t-butylbenzene, the cyclized phenanthridine (B189435) is also formed. rsc.org
| Reactant | Reagent/Solvent | Product(s) | Key Finding |
|---|---|---|---|
| 2',4',6'-trimethyl-2-nitrobiphenyl | Triethyl phosphite | 2-Amino-2',4',6'-trimethylbiphenyl, Triethyl N-(2′,4′,6′-trimethylbiphenyl-2-yl)phosphorimidate | Direct reduction products in the absence of specific solvents. rsc.org |
| 2',4',6'-trimethyl-2-nitrobiphenyl | Triethyl phosphite / Cumene | 8,10-Dimethylphenanthridine, 2,3-Dimethyl-2,3-diphenyl-butane | Indicates a triplet nitrene intermediate via hydrogen abstraction from the solvent. researchgate.netrsc.org |
| 2',4',6'-trimethyl-2-nitrobiphenyl | Triethyl phosphite / t-Butylbenzene | 8,10-Dimethylphenanthridine | Cyclization product formed, supporting the nitrene pathway. rsc.org |
| 2-Nitrobiphenyl (B167123) | Triethyl phosphite | Carbazole | Standard Cadogan cyclization product. orgsyn.orgrsc.org |
Intermolecular C–N Coupling Pathways
Beyond intramolecular cyclization, nitrene intermediates or related species can participate in intermolecular reactions. A significant alternative pathway is intermolecular C–N coupling, where the nitrogen atom from the nitro group forms a bond with a carbon atom of a separate molecule. Modern catalytic methods have been developed for the intermolecular reductive C–N cross-coupling of nitroarenes with coupling partners like boronic acids. These reactions provide a direct route to valuable products such as diarylamines, bypassing the need for pre-functionalized amines.
Competition Studies in Reaction Regioselectivity
The final product distribution in the reactions of substituted nitrobiphenyls is often determined by a competition between different viable pathways. The substitution pattern on the aromatic rings plays a crucial role in dictating whether an intramolecular or intermolecular process will dominate.
Intermolecular C–N Coupling Versus Intramolecular Cadogan Cyclization
The classic intramolecular Cadogan cyclization, which leads to carbazoles from 2-nitrobiphenyls, can face competition from intermolecular coupling reactions, especially when suitable external coupling partners are present. rsc.orgrsc.orgrsc.org For a molecule like this compound, the steric bulk of the three methyl groups around one of the phenyl rings can hinder the close approach required for certain intermolecular reactions. Conversely, these same methyl groups alter the course of the intramolecular reaction, favoring cyclization onto a methyl group to form a phenanthridine rather than the typical carbazole synthesis. rsc.org
In the reduction of 2-nitrobiphenyl, intramolecular cyclization to form carbazole is the primary outcome. rsc.org However, for the sterically hindered 2',4',6'-trimethyl-2-nitrobiphenyl, the reaction pathway is diverted. The generation of a triplet nitrene leads to hydrogen abstraction from the solvent or intramolecular cyclization onto a methyl group. researchgate.netrsc.org This demonstrates a clear case where steric factors suppress the "normal" intramolecular C-H insertion into the aromatic ring and instead open up alternative cyclization and intermolecular (solvent-involved) reaction channels. The competition is thus not just between intra- and intermolecular C-N bond formation, but also between different modes of intramolecular reactivity dictated by the substrate's structure. nih.govmdpi.com
Solvent Effects on Reaction Bias
The solvent environment plays a critical role in directing the outcome of chemical reactions involving nitroaromatic compounds like this compound. The polarity, proticity (ability to donate protons), and coordinating ability of the solvent can influence reaction rates and favor specific mechanistic pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can act as a leaving group, the solvent's ability to stabilize charged intermediates is paramount.
Protic solvents, such as methanol (B129727) and water, can engage in hydrogen bonding with the nitro group. This interaction can significantly impact the nucleofugicity, or the leaving group ability, of the nitro group. rsc.org Conversely, aprotic polar solvents like acetonitrile (B52724) (CH₃CN) and dimethyl sulfoxide (B87167) (DMSO) are known to favor certain reactions, such as N-nitrosation, while protic solvents with high dielectric constants may disfavor them. researchgate.net The choice of solvent can therefore create a bias towards one product over another by selectively stabilizing or destabilizing transition states and intermediates. For example, in reactions where ion pairs are formed, the solvent's nature can influence the reactivity through interactions with the counter-ion. rsc.org
Table 1: Influence of Solvent Properties on Reaction Types
| Solvent Property | Solvent Examples | General Effect on Nitroaromatic Reactions |
|---|---|---|
| Protic | Water, Methanol | Can stabilize anionic intermediates and leaving groups through hydrogen bonding, affecting nucleofugicity. rsc.org |
| Aprotic Polar | Acetonitrile, DMSO | Favorable for reactions involving polar intermediates without the complication of hydrogen bonding. researchgate.net |
| Aprotic Nonpolar | Hexane, Toluene | Generally disfavors reactions involving charged species, slowing down ionic mechanisms. |
Electrophilic Reactivity of Aromatic Nitro and Amino Compounds
The presence of a nitro (-NO₂) or an amino (-NH₂) group on an aromatic ring profoundly influences its reactivity towards electrophiles.
The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com This deactivation occurs because the nitro group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electron-deficient electrophiles. Furthermore, it directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated. numberanalytics.com
In contrast, the amino group, which can be formed by the reduction of the nitro group, is a strong electron-donating group. csbsju.edu It activates the aromatic ring, making it significantly more susceptible to electrophilic attack than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing its electron density and directing incoming electrophiles to the ortho and para positions. csbsju.edu
Generation and Role of Nitrenium Ions
Nitrenium ions (R₂N⁺) are highly reactive intermediates that are isoelectronic with carbenes. wikipedia.org Aryl nitrenium ions, in particular, are significant in the context of aromatic amine chemistry and are implicated as intermediates in various reactions. macsos.com.au These species are typically generated through the heterolysis of a nitrogen-heteroatom bond (N-X, where X can be O, N, or a halogen). wikipedia.org Common precursors include aryl hydroxylamines, aryl azides, and N-chloroamines. wikipedia.orgmacsos.com.au For example, an N-alkyl-N-arylaminodiazonium ion can lose a nitrogen molecule to form a reactive aryl nitrenium intermediate. rsc.org
Once generated, aryl nitrenium ions are powerful electrophiles. wikipedia.org The positive charge on the nitrogen can be delocalized into the aromatic ring, creating resonance structures that resemble a cyclohexadienyl cation with an imine substituent. macsos.com.au This delocalization stabilizes the ion and dictates its reactivity. Nitrenium ions can participate in electrophilic aromatic substitution reactions, rearrangements, and act as intermediates in nucleophilic substitution on anilines. wikipedia.orgacs.org Their high reactivity also links them to biological processes such as DNA damage resulting from the metabolic oxidation of arylamines. wikipedia.org
Table 2: Precursors for Aryl Nitrenium Ion Generation
| Precursor Class | Generation Method | Reference |
|---|---|---|
| Aryl Azides | Reaction with acid | macsos.com.au |
| Aryl Hydroxylamines | Acid-catalyzed N-O bond cleavage | wikipedia.orgmacsos.com.au |
| N-Chloroamines | Silver ion-promoted N-Cl bond cleavage | wikipedia.orgmacsos.com.au |
Mechanistic Aspects of Electrophilic Aromatic Substitution (e.g., Nitration)
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. numberanalytics.com The nitration of an aromatic ring serves as a classic example of this mechanism. masterorganicchemistry.comlibretexts.org The process generally involves three key steps.
First, a strong electrophile must be generated. In the case of nitration, this is typically the nitronium ion (NO₂⁺). It is formed by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. unacademy.comjove.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. jove.com
The second step, which is typically the rate-determining step, is the attack of the π-electron system of the aromatic ring on the electrophile. masterorganicchemistry.comnih.gov This forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. nih.gov In this intermediate, the carbon atom where the electrophile has attached becomes sp³-hybridized, temporarily disrupting the aromaticity of the ring.
In the final step, a weak base (such as water or the bisulfate ion, HSO₄⁻) removes a proton from the sp³-hybridized carbon atom. masterorganicchemistry.com This restores the aromatic π-system and yields the final substituted product, in this case, a nitroaromatic compound. masterorganicchemistry.comjove.com
Table 3: Key Steps in Electrophilic Aromatic Nitration
| Step | Description | Key Species |
|---|---|---|
| 1: Formation of Electrophile | Nitric acid is protonated by sulfuric acid, followed by the loss of water to generate the nitronium ion. | HNO₃, H₂SO₄, NO₂⁺ |
| 2: Nucleophilic Attack | The aromatic ring attacks the nitronium ion, forming a resonance-stabilized arenium ion (sigma complex). This is the rate-limiting step. masterorganicchemistry.comnih.gov | Benzene, NO₂⁺, Arenium ion |
| 3: Deprotonation | A weak base removes a proton from the arenium ion, restoring aromaticity and forming the nitro-substituted product. masterorganicchemistry.com | Arenium ion, H₂O, HSO₄⁻, Nitrobenzene (B124822) |
The provided outline requires a thorough analysis based on advanced characterization techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and Fluorine-19 (¹⁹F) NMR applications are not published for this compound.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) data, which is crucial for molecular confirmation and fragmentation analysis, could not be located.
Vibrational Spectroscopy: Information regarding the functional group analysis of this compound using techniques like Infrared (IR) or Raman spectroscopy is also unavailable.
While data exists for structurally related compounds such as 4-nitrobiphenyl (B1678912) and other methylated or substituted biphenyls, the strict requirement to focus solely on this compound prevents the use of this information as a substitute. Generating content based on related molecules would amount to speculation and would not meet the standard of being scientifically accurate for the specified compound.
Therefore, until peer-reviewed research containing the characterization of this compound is published and becomes accessible, the generation of the requested article with the specified level of detail and accuracy cannot be fulfilled.
Advanced Spectroscopic and Diffraction Based Characterization Techniques
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ekb.eg The FT-IR spectrum of 2,4,6-Trimethyl-4'-nitrobiphenyl exhibits characteristic absorption bands that correspond to the vibrational modes of its specific structural components.
The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic rings give rise to C-H and C=C stretching vibrations. The methyl groups (-CH₃) are identified by their characteristic C-H stretching and bending vibrations.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1515-1530 | Asymmetric NO₂ stretch |
| ~1340-1350 | Symmetric NO₂ stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~2920-2970 | Aliphatic C-H stretch (methyl) |
| ~1450, ~1375 | Aliphatic C-H bend (methyl) |
Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.
Femtosecond Stimulated Raman Spectroscopy (FSRS) in Excited-State Dynamics
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique used to study the structural dynamics of molecules in their electronically excited states with high temporal and spectral resolution. nih.govumn.edu While specific FSRS studies on this compound are not extensively documented in publicly available literature, the principles of FSRS can be applied to understand its potential excited-state behavior.
Upon photoexcitation, molecules like this compound can undergo intramolecular charge transfer (ICT), where electron density moves from the electron-donating trimethylphenyl group to the electron-withdrawing nitrophenyl group. FSRS can track the vibrational modes of the molecule as it evolves on the excited-state potential energy surface. This could reveal dynamics such as the twisting of the biphenyl (B1667301) rings and changes in the bond lengths of the nitro group, which are indicative of the charge transfer process. researchgate.netnih.gov For instance, studies on similar nitroaromatic compounds have utilized FSRS to observe the evolution of vibrational modes associated with the nitro group and the aromatic rings, providing insights into the timescale and mechanism of ICT. researchgate.net
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In this compound, the conjugation between the two phenyl rings, influenced by the electron-donating trimethyl groups and the electron-withdrawing nitro group, plays a crucial role in its electronic spectrum.
The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. youtube.comstackexchange.com The presence of the nitro group and the twisted conformation of the biphenyl system due to the bulky methyl groups will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The steric hindrance caused by the ortho-methyl groups can reduce the extent of π-conjugation between the rings, potentially leading to a hypsochromic (blue) shift compared to a planar biphenyl system. Conversely, the charge transfer character of the molecule can lead to a bathochromic (red) shift.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250-350 | High |
| n → π | ~300-400 | Low |
Note: The exact values depend on the solvent used for the measurement.
X-ray Single Crystal Diffraction (SC-XRD) for Solid-State Structure Determination
Determination of Crystal System and Space Group
X-ray Single Crystal Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. usask.ca By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal system and space group can be determined.
Analysis of Molecular Packing and Lattice Parameters
Once the crystal structure is solved, a detailed analysis of the molecular packing and lattice parameters can be performed. researchgate.net The lattice parameters (a, b, c, α, β, γ) define the dimensions of the unit cell, the basic repeating unit of the crystal. materialsproject.orgmaterialsproject.org
The analysis of molecular packing reveals how individual molecules of this compound are arranged in the crystal lattice. This includes the study of intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds involving the nitro group. The dihedral angle between the two phenyl rings, which is influenced by the steric bulk of the ortho-methyl groups, is a key structural feature that would be precisely determined from SC-XRD data. This angle has a significant impact on the electronic properties of the molecule. The packing arrangement and intermolecular interactions are crucial for understanding the solid-state properties of the compound. cardiff.ac.uk
Identification of Intermolecular Interactions
Key intermolecular interactions anticipated in the crystal structure of this compound include:
C-H···O Interactions: The hydrogen atoms of the methyl groups and the phenyl rings can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the nitro group on a neighboring molecule. These interactions, though individually weak, can be numerous and collectively contribute significantly to the crystal packing. In the crystal structure of 4,4′-dibromo-2-nitrobiphenyl, similar C—H⋯O interactions are observed, contributing to the formation of chains within the crystal lattice. wikipedia.org
π-π Stacking Interactions: The aromatic nature of the two phenyl rings allows for π-π stacking interactions between adjacent molecules. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing to the cohesive energy of the crystal. The degree of overlap and the distance between the rings are critical parameters governing the strength of these interactions.
C-H···π Interactions: The hydrogen atoms of the methyl groups or the phenyl rings can also interact with the electron-rich π-system of a phenyl ring on an adjacent molecule. This type of interaction is a common feature in the crystal packing of aromatic compounds.
The steric hindrance introduced by the three methyl groups on one of the phenyl rings will significantly influence the dihedral angle between the two aromatic rings. This twist, in turn, will affect the efficiency of π-π stacking and the geometry of other intermolecular contacts. The analysis of crystal structures of other substituted biphenyls, such as N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, where a nitrophenyl ring is present, reveals complex networks of intermolecular interactions that dictate the supramolecular assembly. epa.gov A comprehensive understanding of these interactions for this compound would require its single-crystal X-ray diffraction analysis.
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are indispensable tools for monitoring the progress of chemical reactions and for the purification and analysis of the final products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for the analysis of organic compounds like this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be employed to monitor its formation during a synthesis, to assess its purity, and to quantify its presence in a mixture.
Given its molecular weight and expected volatility, a standard GC setup would be appropriate. The choice of the stationary phase is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | Initial temperature: 150 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
The use of a mass spectrometer as a detector (GC-MS) would provide not only retention time data but also mass spectral information, allowing for definitive identification of the compound and any impurities. For instance, in the synthesis of the related compound 2-methyl-4'-nitrobiphenyl, gas-chromatographic examination was used to determine the reaction yield. orgsyn.org
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC would be the method of choice.
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, the retention time of the compound can be controlled to achieve optimal separation from other components in the sample.
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |
| Example Gradient | Start with 60% Acetonitrile, increase to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector (monitoring at a wavelength corresponding to the compound's absorbance maximum, likely in the range of 254-280 nm) |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
The purity of related compounds like 4-nitrobiphenyl (B1678912) is often determined by HPLC, with assays typically exceeding 98.0%. The specific conditions, such as the exact gradient profile and detection wavelength, would need to be optimized experimentally for this compound to achieve the best resolution and sensitivity.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
No published studies were found that detail the DFT-based geometry optimization or electronic structure analysis specifically for 2,4,6-trimethyl-4'-nitrobiphenyl. Such a study would typically involve calculating the lowest energy conformation of the molecule, determining bond lengths, bond angles, and the dihedral angle between the two phenyl rings.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comnih.gov An analysis for this compound would calculate the energies of these orbitals and map their distribution to predict sites of nucleophilic and electrophilic attack. However, no specific FMO data for this compound has been reported in the literature.
Relative Free Energy Calculations for Reaction Pathways and Transition States
This aspect of computational chemistry involves calculating the energy changes that occur during a chemical reaction, including the energy of any transition states. This allows for the prediction of reaction mechanisms and rates. There are no available studies that have performed these calculations for reactions involving this compound.
Spin Density Analysis for Radical Species
Spin density analysis is performed on radical species to understand the distribution of the unpaired electron within the molecule. This is crucial for predicting the reactivity of radicals. As there are no documented studies involving the radical forms of this compound, no spin density analysis data is available.
Crystal Structure Prediction and Intermolecular Interaction Analysis
This area of theoretical chemistry focuses on predicting the crystal packing of a molecule and analyzing the non-covalent interactions that stabilize the crystal lattice.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netresearchgate.netnih.gov It involves mapping properties onto a surface defined by the electron distribution of the molecule. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. Despite the utility of this technique, no Hirshfeld surface analysis has been published for this compound.
Energy Framework Analysis for Supramolecular Assembly
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. crystalexplorer.netresearchgate.net This method calculates the interaction energies between a central molecule and its surrounding neighbors and represents these interactions as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear and intuitive picture of the crystal's supramolecular architecture. crystalexplorer.net
For this compound, this analysis would reveal how the molecules pack in the solid state. It would distinguish between different types of interactions, such as electrostatic, dispersion, and repulsion forces, and highlight the dominant forces governing the crystal packing. The twisted nature of the molecule, due to the ortho-methyl groups, would likely lead to a complex packing arrangement, and energy framework analysis would be key to understanding the anisotropy of the intermolecular forces.
Table 1: Illustrative Energy Framework Analysis Data for a Hypothetical Molecular Crystal
| Interaction Type | Energy (kJ/mol) | Directionality |
| π-π Stacking | -25.0 | Along the b-axis |
| C-H···O Hydrogen Bond | -15.5 | Diagonal to the ac-plane |
| van der Waals | -10.2 | Isotropic |
This table is illustrative and does not represent actual data for this compound.
Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) Analysis
Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a powerful technique to visualize and characterize weak and non-covalent interactions in real space. researchgate.netnih.gov It identifies regions of low electron density and low RDG, which are indicative of non-covalent interactions. These interactions are then color-coded to distinguish between attractive (e.g., hydrogen bonds, blue), weak van der Waals (green), and repulsive (e.g., steric clashes, red) interactions. researchgate.net
In the case of this compound, NCI-RDG analysis would provide detailed insights into the intramolecular and intermolecular interactions. Intramolecularly, it could visualize potential weak hydrogen bonds between the methyl groups and the nitro group, as well as steric repulsion that contributes to the twisted conformation. Intermolecularly, it would map out the specific contacts that stabilize the crystal structure, such as C-H···π interactions and contacts involving the nitro group.
Lattice Energy and Crystal Stability Predictions
Computational methods can be used to predict the lattice energy of a crystal, which is a measure of the stability of the crystal structure. By comparing the calculated lattice energies of different possible packing arrangements (polymorphs), it is possible to predict the most stable crystal form. These calculations typically involve summing up the interaction energies between all pairs of molecules in the crystal.
For this compound, predicting the lattice energy would be crucial for understanding its solid-state properties and polymorphism. The interplay between the bulky methyl groups and the polar nitro group would likely result in a complex potential energy surface with multiple possible crystal structures. Theoretical predictions could guide experimental efforts to crystallize and characterize different polymorphs.
Excited-State Dynamics and Charge Transfer Studies
The presence of an electron-donating moiety (trimethylphenyl) and an electron-withdrawing moiety (nitrophenyl) suggests that this compound is a "push-pull" system with interesting photophysical properties. Upon photoexcitation, these systems often exhibit intramolecular charge transfer (ICT).
Time-Resolved Fluorescence and Transient Absorption Spectroscopy
Time-resolved fluorescence and transient absorption spectroscopy are experimental techniques used to study the dynamics of excited states on femtosecond to nanosecond timescales. rsc.org Time-resolved fluorescence monitors the decay of the fluorescence emission over time, providing information about the lifetime of the excited state and any dynamic processes that occur, such as conformational changes or energy transfer. Transient absorption spectroscopy measures the absorption of light by the excited molecules, allowing for the direct observation of excited states and any transient species that are formed.
For this compound, these techniques would be essential to map out the deactivation pathways of the excited state. They could determine the lifetime of the initially excited state and track the formation and decay of any charge-transfer states. Studies on similar nitroaromatic compounds have revealed complex excited-state dynamics, often involving rapid intersystem crossing to triplet states. acs.orgnih.gov
Intramolecular Charge Transfer (ICT) Dynamics in Solution and Confined Environments
In push-pull molecules, the efficiency and dynamics of intramolecular charge transfer are often highly sensitive to the surrounding environment, such as the polarity of the solvent. nih.gov In polar solvents, the charge-separated state can be stabilized, leading to a more efficient ICT process. The dynamics of ICT are often coupled to molecular motions, such as the twisting of the bond connecting the donor and acceptor moieties.
For this compound, the steric hindrance caused by the methyl groups would likely play a significant role in the ICT dynamics. The pre-twisted ground state might facilitate a rapid charge transfer upon excitation. Studying the ICT dynamics in a range of solvents with varying polarities would provide a deeper understanding of the interplay between molecular structure, environment, and photophysical properties. The behavior of this compound could be compared to that of other twisted biphenyl (B1667301) systems to understand the specific influence of the trimethyl substitution pattern. unipr.it
Molecular Dynamics Simulations and Decomposition Studies
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, solvent effects, and the initial steps of chemical reactions, including decomposition.
For this compound, MD simulations could be used to explore its conformational landscape in both the ground and excited states. This would be particularly useful for understanding the rotational dynamics around the biphenyl bond and how this is influenced by the methyl groups. Furthermore, simulations at high temperatures could be used to investigate the thermal decomposition pathways of the molecule. The decomposition of nitroaromatic compounds is a complex process that can proceed through various mechanisms, and MD simulations could help to elucidate the initial steps of this process for the target molecule. researchgate.net Information on the decomposition of related compounds like 4-nitrobiphenyl (B1678912) suggests that upon heating, toxic fumes of nitrogen oxides are emitted. nih.gov
Prediction of Pyrolysis Mechanisms
Computational studies have been employed to predict the pyrolysis mechanisms of nitrobiphenyl compounds, offering insights into their thermal decomposition pathways. These theoretical investigations often utilize quantum chemistry methods to calculate reaction barriers and identify the most probable decomposition channels.
In the context of related nitroaromatic compounds, the initial step in pyrolysis is often the homolytic cleavage of the C-NO2 bond. This process results in the formation of a biphenyl radical and a nitrogen dioxide radical. Subsequent reactions can then occur, leading to a variety of smaller molecules. The specific pathways and products are influenced by the substitution pattern on the biphenyl rings. For instance, the presence of methyl groups, as in this compound, can introduce additional reaction pathways, such as hydrogen abstraction by the nitro group or other radicals, leading to the formation of water and more complex radical species.
Another potential initial step is the intramolecular rearrangement of the nitro group to a nitrite, followed by O-N bond cleavage. This pathway, however, is often calculated to have a higher energy barrier compared to the direct C-NO2 bond scission. The relative energies of these competing pathways are crucial for accurately predicting the dominant pyrolysis mechanism.
The table below summarizes potential initial pyrolysis steps and their generalized characteristics based on studies of similar nitroaromatic compounds.
| Reaction Pathway | Description | Relative Energy Barrier (Generalized) |
| C-NO2 Homolysis | Direct cleavage of the carbon-nitrogen bond. | Lower |
| Nitro-Nitrite Rearrangement | Intramolecular rearrangement followed by O-N cleavage. | Higher |
| Hydrogen Abstraction | Intramolecular hydrogen transfer from a methyl group to the nitro group. | Variable, dependent on proximity |
Decomposition Behaviors Under High Pressure
The decomposition behavior of energetic materials, including nitroaromatic compounds, can be significantly altered under high-pressure conditions. Theoretical studies focusing on high-pressure decomposition provide critical information for safety assessments and understanding performance under confinement.
For compounds structurally related to this compound, high pressure has been shown to influence both the kinetics and the mechanism of decomposition. An elevated pressure can promote bimolecular reactions over unimolecular reactions. researchgate.net This is because the increased density of the material at high pressure facilitates intermolecular interactions and collisions.
One of the key effects of high pressure is the potential to lower the activation energy for certain decomposition pathways. For example, intermolecular hydrogen transfer reactions may become more favorable at high pressure, leading to the formation of water and condensed-phase carbonaceous materials. Furthermore, the recombination of radicals formed during initial decomposition steps can be enhanced, potentially leading to the formation of larger, more complex molecules rather than gaseous products.
Computational models simulating high-pressure conditions can predict changes in bond dissociation energies and the energies of transition states. These calculations help to elucidate how pressure shifts the dominant decomposition pathways. For instance, while C-NO2 bond homolysis might be the primary initial step at ambient pressure, under high pressure, pathways involving intermolecular reactions or rearrangements that lead to a more compact transition state might become more favorable.
The following table outlines the general effects of high pressure on the decomposition of nitroaromatic compounds.
| Parameter | Effect of High Pressure | Underlying Reason |
| Reaction Rate | Generally increases | Increased molecular proximity and collision frequency. |
| Dominant Mechanism | Can shift from unimolecular to bimolecular | Higher probability of intermolecular interactions. |
| Product Distribution | May favor condensed-phase products | Radical recombination and polymerization are more likely. |
Reactivity and Derivatization Studies of 2,4,6 Trimethyl 4 Nitrobiphenyl
Reduction Reactions Leading to Amino Derivatives
The transformation of the nitro group in nitroaromatic compounds into an amino group is a fundamental and widely used reaction in organic synthesis. nih.govmasterorganicchemistry.com This reduction provides a pathway to amino derivatives that are versatile precursors for a wide range of more complex molecules. masterorganicchemistry.comresearchgate.net
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal-based reducing agents. masterorganicchemistry.com For instance, hydrogen gas in the presence of a palladium, platinum, or nickel catalyst is effective for converting a nitro group to an amine. masterorganicchemistry.com Another established method involves the use of metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid. masterorganicchemistry.com
In the context of substituted nitrobiphenyls, these reduction methods are applicable. For example, the reduction of a related compound, 2-nitrobiphenyl (B167123), to 2-aminobiphenyl (B1664054) has been achieved using various reagents, including zinc and hydrochloric acid, or through catalytic hydrogenation with palladium. orgsyn.org The resulting amino-nitrobiphenyls, such as 4-amino-4'-nitrobiphenyl, are themselves valuable intermediates in synthetic chemistry. nih.gov
A study on the reduction of 2',4',6'-trimethyl-2-nitrobiphenyl using triethyl phosphite (B83602) yielded 2-amino-2',4',6'-trimethylbiphenyl, demonstrating a specific application of a tervalent phosphorus reagent for this transformation. rsc.org
The resulting amino group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution, a significant change from the strongly deactivating, meta-directing nature of the nitro group. masterorganicchemistry.com However, the high reactivity of the amino group can sometimes lead to multiple substitutions. To control this, the amino group can be protected, for example, by converting it into an amide using acetic anhydride. This protected group is still ortho-, para-directing but less activating. masterorganicchemistry.com
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Catalyst/Acid | Typical Product |
|---|---|---|
| Hydrogen Gas (H₂) | Palladium (Pd), Platinum (Pt), or Nickel (Ni) | Amine |
| Iron (Fe), Tin (Sn), or Zinc (Zn) | Hydrochloric Acid (HCl) | Amine |
| Triethyl phosphite | None | Amine and Phosphorimidate |
Transformation of the Nitro Group in Various Environments
Under certain conditions, the reduction of a nitro group can be stopped at intermediate stages, yielding nitroso or N-hydroxylamino compounds. nih.gov These intermediates are also reactive and can participate in further transformations, including the formation of DNA adducts, which is a key aspect of the biological activity of many nitroaromatic compounds. nih.gov
The nitro group can also be completely removed and substituted by other functional groups. For example, nitrobenzenes can act as substrates in transition-metal-catalyzed cross-coupling reactions, where the nitro group is replaced by various nucleophiles. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of the nitro group and the steric hindrance from the methyl groups on 2,4,6-trimethyl-4'-nitrobiphenyl create a complex landscape for substitution reactions.
Further nitration of nitrobiphenyls can occur, with the position of the new nitro group being directed by the existing substituents. In the case of this compound, the trimethyl-substituted ring is activated towards electrophilic attack by the methyl groups. However, the significant steric hindrance presented by these groups would likely influence the regioselectivity of the reaction, potentially leading to substitution at less sterically crowded positions.
Formation of Polycyclic Aromatic Compounds via Intramolecular Reactions
The derivatives of this compound can serve as precursors for the synthesis of polycyclic aromatic compounds through intramolecular cyclization reactions.
A key intermediate for such transformations is the corresponding amino derivative. For instance, the reduction of 2',4',6'-trimethyl-2-nitrobiphenyl with triethyl phosphite in solvents like cumene (B47948) or t-butylbenzene has been shown to produce not only the expected amino-biphenyl but also 8,10-dimethylphenanthridine, a polycyclic aromatic compound. rsc.org This cyclization is proposed to proceed through a triplet nitrene intermediate. rsc.org
Similarly, the reduction of 2-nitrobiphenyl under different conditions can lead to the formation of carbazole (B46965), another important polycyclic system. rsc.org These reactions highlight how the biphenyl (B1667301) scaffold, once appropriately functionalized (e.g., by reduction of the nitro group), can undergo intramolecular reactions to build more complex, fused ring systems.
Influence of the Nitrobiphenyl Backbone on Photophysical Properties and Reaction Kinetics
The structure of the this compound backbone, particularly the steric hindrance caused by the ortho-methyl groups, has a profound effect on its physical and chemical properties.
The steric clash between the methyl groups on one ring and the ortho-hydrogens on the other forces a significant dihedral angle between the two phenyl rings. nih.govnih.gov This twisting of the biphenyl backbone disrupts the π-conjugation across the molecule. This has been observed in other sterically hindered biphenyls, where dihedral angles can range from approximately 70° to over 87°, depending on the substitution pattern. nih.govnih.gov
This reduced conjugation affects the molecule's photophysical properties. The electronic absorption and emission spectra are likely to be different from those of a more planar nitrobiphenyl analogue. elsevierpure.comnih.gov In some nitro-substituted aromatic compounds, the twisting of the nitro group relative to the aromatic ring can lead to the formation of an intramolecular charge transfer state upon photoexcitation, resulting in short singlet lifetimes and solvent-dependent emission spectra. elsevierpure.comnih.gov
The steric hindrance also significantly impacts reaction kinetics. youtube.comyoutube.com For reactions that require the approach of a reagent to the aromatic rings or the nitro group, the bulky methyl groups can block access, slowing down the reaction rate. youtube.comyoutube.com This phenomenon, known as steric hindrance, is a critical factor in determining the feasibility and rate of chemical reactions. youtube.comyoutube.com
Structure Reactivity Relationships and Stereochemical Aspects
Impact of Ortho-Methyl Substitution on Biphenyl (B1667301) Conformation and Reactivity
The conformation of biphenyl and its derivatives is dictated by a delicate balance between two opposing forces: π-conjugation, which favors a planar structure to maximize orbital overlap between the two aromatic rings, and steric repulsion between the substituents at the ortho positions (2, 2', 6, and 6'). In unsubstituted biphenyl, steric strain between the ortho-hydrogens forces the rings out of planarity, resulting in an equilibrium torsional angle of approximately 44-45°. slideshare.netlibretexts.orgic.ac.uk This twisted conformation represents a compromise, minimizing steric clash while retaining partial π-conjugation.
The introduction of bulky substituents, such as methyl groups at the ortho positions, dramatically alters this balance. In 2,4,6-trimethyl-4'-nitrobiphenyl, one ring possesses two ortho-methyl groups (at positions 2 and 6). These groups create significant steric hindrance, clashing with the ortho-hydrogens on the 4'-nitrophenyl ring. This steric repulsion is far greater than the hydrogen-hydrogen interaction in unsubstituted biphenyl and forces the two rings into a much more twisted conformation, likely approaching a perpendicular (90°) dihedral angle. nih.gov
The energy required to rotate the rings past each other (the rotational barrier) is a key indicator of conformational stability. As ortho-substitution increases, so does the energy of the planar conformation, making perpendicular arrangements more favorable. nih.gov Studies on related compounds demonstrate this trend clearly. While a single ortho-methyl group raises the rotational barrier, the presence of two ortho-substituents has a much more profound effect. researchgate.net
Table 1: Estimated Rotational Energy Barriers in Substituted Biphenyls
| Compound | Number of Ortho-Methyl Groups | Estimated Rotational Barrier (kcal/mol) | Key Steric Interaction |
|---|---|---|---|
| Biphenyl | 0 | ~2 | H/H |
| 2-Methylbiphenyl | 1 | 7-10 | H/CH₃ |
| 2,2'-Dimethylbiphenyl | 2 | ~19 | H/CH₃ |
| 2,6-Dimethylbiphenyl | 2 | Similar to 2,2'-dimethylbiphenyl | H/CH₃ |
This table is generated based on data from various studies on ortho-substituted biphenyls. nih.govresearchgate.net
The high degree of twisting in this compound significantly impacts its reactivity. For instance, reactions that depend on conjugation between the two rings will be inhibited. Furthermore, the steric crowding around the biphenyl linkage can hinder reactions at adjacent positions. Research on the mutagenicity of nitrobiphenyls has shown that methyl substitution at positions ortho to the nitro group or on the adjacent ring generally leads to a decrease in mutagenic activity, a phenomenon linked to these conformational changes. nih.gov
Axial Chirality and Atropisomerism in Biaryl Compounds
The severe restriction of rotation around the single bond connecting the two phenyl rings in this compound gives rise to a stereochemical phenomenon known as atropisomerism. pharmaguideline.comwikipedia.org Atropisomers are stereoisomers that can be isolated as distinct chemical entities because a high energy barrier prevents their interconversion by rotation around a single bond. wikipedia.org This restricted rotation creates a chiral axis along the biphenyl linkage, leading to what is known as axial chirality. pharmaguideline.com
For a substituted biphenyl to exhibit isolable atropisomers, two conditions must be met:
Rotation around the C-C single bond must be sufficiently hindered.
Neither of the individual rings can have a plane of symmetry that is perpendicular to the other ring in the twisted conformation.
This compound meets these criteria. The two ortho-methyl groups provide a substantial steric barrier to rotation. Because the substitution patterns on the rings are asymmetric relative to the biphenyl axis (2,4,6-trimethyl on one and 4'-nitro on the other), the molecule lacks an internal plane of symmetry and is therefore chiral.
The stability of atropisomers is defined by the energy barrier to racemization. A commonly accepted threshold for the isolation of atropisomers at room temperature is an activation energy barrier of approximately 22 kcal/mol (93 kJ/mol), which corresponds to a half-life of over 1000 seconds. wikipedia.org Given that biphenyls with two ortho-methyl groups exhibit rotational barriers around 19 kcal/mol, and considering the additional steric and electronic factors, it is highly probable that this compound possesses a rotational barrier high enough to exist as a pair of stable, non-interconverting enantiomers (atropo-enantiomers) at ambient temperatures. researchgate.netnih.gov These enantiomers are mirror images of each other and could, in principle, be separated using chiral chromatography techniques. acs.org
Electronic Effects of the Nitro Group on Biphenyl Systems
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is transmitted throughout the molecule but weakens with distance.
Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the π-system of the aromatic ring. This requires the p-orbitals of the nitro group to overlap with the p-orbitals of the ring, a condition that is maximized when the nitro group is coplanar with the phenyl ring to which it is attached. epa.gov
In the case of this compound, the electronic effects are profoundly influenced by the molecule's twisted conformation. The strong inductive withdrawal of electrons by the nitro group from the 4'-nitrophenyl ring is fully operative. However, the resonance effect is more complex. While the nitro group can achieve a degree of coplanarity with its own ring, the severe twist (~90°) between the two phenyl rings effectively decouples their π-systems. nih.gov
This electronic decoupling means that the resonance-withdrawing effect of the nitro group is largely confined to the nitrophenyl ring. There is minimal to no conjugative interaction between the nitro group and the 2,4,6-trimethylphenyl ring. epa.gov Consequently, the electron density of the trimethylphenyl ring is only marginally affected by the nitro group through the weak, distance-dependent inductive effect. The primary electronic impact of the nitro group is the significant polarization of the nitrophenyl ring itself, making its ortho and para positions (relative to the nitro group) highly electron-deficient. This has been observed in studies of related nitrobiphenyl compounds, where the electronic coupling between the rings is a critical factor in their properties. nih.gov
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The synthesis of sterically hindered biphenyls such as 2,4,6-Trimethyl-4'-nitrobiphenyl remains a significant challenge. Traditional cross-coupling reactions often face limitations due to the steric bulk around the reaction center. Future research should focus on developing robust and sustainable methods to access this molecule efficiently.
A primary strategy would be the optimization of the Suzuki-Miyaura coupling reaction. nih.govrsc.org This would likely involve coupling a mesitylboronic acid derivative with a 4-nitrophenyl halide. Key areas for investigation include the development of novel palladium catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can facilitate the coupling of sterically demanding substrates. rsc.orgacs.orgresearchgate.net Research into palladium-catalyzed denitrative coupling, where the nitro group itself acts as a leaving group, could also provide an alternative and atom-economical route. rsc.org
Furthermore, sustainability principles should guide the development of these new routes. This includes the use of greener solvents (e.g., water or bio-renewable solvents), lower catalyst loadings, and milder reaction conditions to reduce energy consumption and waste generation. mt.com Exploring alternative coupling partners to organoboron compounds, such as organosilanes (Hiyama coupling), could also enhance the sustainability profile by utilizing less toxic and more stable reagents. rsc.org
Table 1: Illustrative Conditions for a Sustainable Suzuki-Miyaura Coupling Approach
| Parameter | Proposed Condition | Rationale |
| Catalyst | Palladium complex with a bulky biarylphosphine ligand (e.g., SPhos) | Efficient for sterically hindered substrates. rsc.org |
| Base | Potassium carbonate (K₂CO₃) or phosphate (B84403) (K₃PO₄) | Effective and generally milder than alkoxides. beilstein-journals.org |
| Solvent System | Toluene/Water or a water-miscible organic solvent (e.g., THF) | Reduces reliance on purely organic solvents. mt.com |
| Temperature | 50-80 °C | Lower energy consumption compared to high-temperature reflux. beilstein-journals.org |
| Reactants | Mesitylboronic acid and 1-bromo-4-nitrobenzene | Commercially available or readily accessible starting materials. |
Deeper Exploration of Reaction Mechanisms with Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The catalytic cycle of cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For a sterically hindered substrate like this compound, any of these steps could be rate-limiting.
Future studies should employ advanced, time-resolved spectroscopic techniques to probe these mechanisms. In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data. mt.com Nuclear Magnetic Resonance (NMR) spectroscopy, including specialized techniques like Diffusion-Ordered Spectroscopy (DOSY), can help identify and characterize transient catalytic species and intermediates in solution. High-resolution mass spectrometry can be used to detect key intermediates, providing direct evidence for proposed mechanistic pathways.
By correlating spectroscopic data with kinetic studies, researchers can build a detailed picture of the reaction landscape. This knowledge will enable the rational design of more efficient catalysts and the fine-tuning of reaction conditions to overcome mechanistic bottlenecks associated with steric hindrance.
Application of Advanced Computational Methodologies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and understanding reactivity. nih.gov For this compound, computational methods can provide insights that are difficult to obtain experimentally.
Future computational studies should focus on several key areas. Firstly, DFT calculations can be used to predict the ground-state geometry, with a particular focus on the dihedral angle between the two phenyl rings, which is influenced by the bulky methyl groups. This geometry is critical for understanding the molecule's electronic properties and packing in the solid state. Secondly, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the electron distribution and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for planning further functionalization of the molecule.
Moreover, computational modeling can be used to map out the entire reaction pathway for its synthesis. nih.gov By calculating the energies of transition states and intermediates, researchers can identify the rate-determining step and understand the origins of steric or electronic barriers. nih.gov This predictive power allows for the in silico screening of various catalysts and reaction conditions, accelerating the development of optimized synthetic protocols. chemrxiv.org
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Dihedral Angle | ~70-85° | Indicates significant twisting due to steric hindrance from methyl groups. |
| HOMO Energy | -6.5 eV | Localized primarily on the electron-rich trimethylphenyl ring. |
| LUMO Energy | -2.8 eV | Localized primarily on the electron-deficient nitrophenyl ring. |
| HOMO-LUMO Gap | 3.7 eV | Influences electronic transitions and potential applications in materials science. |
| Dipole Moment | ~4.5 D | Reflects the charge separation induced by the nitro group. |
Investigations into Directed Reactivity and Selective Functionalization
The inherent substitution pattern of this compound offers rich possibilities for selective functionalization. The two rings have opposing electronic characteristics, which can be exploited to direct subsequent reactions with high regioselectivity.
The trimethylphenyl ring is highly activated by the three methyl groups, which are ortho, para-directing. However, the existing substitution pattern means that electrophilic aromatic substitution would likely occur at the remaining unsubstituted positions (3- and 5-positions), although this would be sterically hindered. A more promising avenue is the C-H functionalization of the methyl groups themselves.
Conversely, the nitrophenyl ring is strongly deactivated towards electrophilic substitution, with the nitro group acting as a meta-director. chemguide.co.uk This ring would be more susceptible to nucleophilic aromatic substitution, potentially allowing for the replacement of the nitro group or other leaving groups that could be introduced. Research into modern C-H functionalization techniques, which use a directing group to achieve site-selectivity, could unlock new ways to modify the biphenyl (B1667301) backbone. nih.govacs.orgresearchgate.netacs.org For instance, a functional group could be temporarily installed to direct C-H activation to a specific position on either ring, and then subsequently removed.
Exploration of Supramolecular Assembly and Crystal Engineering based on Intermolecular Interactions
Supramolecular chemistry investigates how molecules assemble through non-covalent interactions. researchgate.net The structure of this compound, with its electron-rich and electron-poor aromatic rings, is primed for interesting supramolecular behavior.
Future research should focus on the crystallographic analysis of this compound and its derivatives. The primary interactions governing its solid-state packing are likely to be π-π stacking between the electron-deficient nitrophenyl ring of one molecule and the electron-rich trimethylphenyl ring of another (donor-acceptor interactions). The nitro group is also a known hydrogen bond acceptor and can participate in weak C-H···O interactions with the methyl groups of adjacent molecules. rsc.org
By understanding these interactions, researchers can engage in crystal engineering—the rational design of crystalline solids with desired properties. rsc.org For example, co-crystallization of this compound with other aromatic molecules (electron donors or acceptors) could lead to the formation of highly ordered, charge-transfer co-crystals with interesting optical or electronic properties. nih.gov The synthesis of derivatives with additional functional groups capable of strong hydrogen bonding could be used to guide the assembly into specific one-, two-, or three-dimensional networks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-Trimethyl-4'-nitrobiphenyl, and how can purity be optimized?
- Methodology :
- Suzuki-Miyaura coupling : Use 2,4,6-trimethylphenylboronic acid with 4-nitrobromobenzene under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF or DMF, temperature: 80–100°C) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 9:1) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Data :
| CAS RN | Molecular Formula | Molecular Weight |
|---|---|---|
| 39117-68-5 | C₁₅H₁₅NO₂ | 241.29 g/mol |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃) to confirm substituent positions. Methyl groups (δ 2.1–2.4 ppm) and nitro group (meta to biphenyl linkage) are diagnostic .
- X-ray Crystallography : Resolve crystal structure to analyze steric effects from trimethyl groups and planarity of the biphenyl system .
- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (π→π* transitions) to assess electronic conjugation .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides, nitrates) .
- Decontamination : Wash skin with soap/water immediately after contact. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or HPLC results)?
- Methodology :
- Cross-Validation : Compare results from multiple techniques (e.g., NMR, FT-IR, mass spectrometry). For HPLC discrepancies, verify column compatibility (e.g., C18 vs. phenyl columns) and mobile phase pH .
- Isotopic Labeling : Use deuterated analogs (e.g., 4-nitrophenol-d₄) as internal standards to confirm retention times and peak assignments .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity. The nitro group deactivates the ring, directing substitution to the methyl-rich ring .
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) to identify rate-determining steps .
Q. How can environmental persistence or degradation pathways of this compound be studied?
- Methodology :
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Analyze breakdown products via LC-MS and quantify nitro group reduction to amine intermediates .
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. Track metabolite formation (e.g., hydroxylated derivatives) over 14 days .
Data Contradiction Analysis
Example : Conflicting solubility reports in polar vs. nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
